molecular formula C15H32N2 B3156245 1-Undecylpiperazine CAS No. 82394-26-1

1-Undecylpiperazine

Cat. No.: B3156245
CAS No.: 82394-26-1
M. Wt: 240.43 g/mol
InChI Key: FRXJFWKZDKKRIP-UHFFFAOYSA-N
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Description

1-Undecylpiperazine is a piperazine derivative substituted with an undecyl (C₁₁H₂₃) alkyl chain at the 1-position of the piperazine ring. Piperazine, a six-membered heterocyclic amine with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry and industrial applications.

Properties

IUPAC Name

1-undecylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2/c1-2-3-4-5-6-7-8-9-10-13-17-14-11-16-12-15-17/h16H,2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXJFWKZDKKRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 1-bromoundecane under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Undecylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Undecylpiperazine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-undecylpiperazine involves its interaction with biological targets, such as enzymes and receptors. The undecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The piperazine ring can interact with various molecular targets, including neurotransmitter receptors and ion channels, leading to diverse biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Piperazine Derivatives

Structural Features and Substituent Diversity

Piperazine derivatives vary widely based on their substituents, which determine their physicochemical properties and applications. Below is a comparative analysis of 1-undecylpiperazine with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Features/Applications References
This compound Undecyl (C₁₁H₂₃) 240.49 (estimated*) High lipophilicity; potential surfactant or drug intermediate
1-Benzylpiperazine (BZP) Benzyl (C₆H₅CH₂) 176.26 Psychoactive substance; serotonin receptor modulation
1-(5-Chloro-2-methoxyphenyl)piperazine 5-Cl-2-OCH₃-C₆H₃ 246.71 Serotonin receptor ligand; pharmaceutical intermediate
1-Benzhydrylpiperazine Diphenylmethyl (C₆H₅)₂CH 252.35 Metabolite of cinnarizine; antihistamine-related
1-(1-Adamantyl)piperazine Adamantyl (tricyclic) 302.30 (dihydrochloride) Rigid hydrophobic substituent; antiviral research

*Estimated based on molecular formula C₁₅H₃₂N₂.

Pharmacological and Industrial Relevance

  • This compound : The long alkyl chain suggests applications in surfactants or lipid-soluble drug formulations. Its lipophilicity may enhance membrane permeability but could also lead to bioaccumulation concerns.
  • 1-Benzylpiperazine (BZP): A known psychoactive compound, BZP acts as a serotonin-norepinephrine-dopamine releasing agent.
  • Aryl-Substituted Piperazines : Derivatives like 1-(5-chloro-2-methoxyphenyl)piperazine exhibit affinity for serotonin receptors (5-HT₁A/₂A), making them candidates for antidepressants or anxiolytics .
  • 1-Benzhydrylpiperazine : As a metabolite of cinnarizine (an antihistamine), it highlights the role of piperazine derivatives in CNS drug metabolism .

Physicochemical Properties and Solubility

  • Lipophilicity : The undecyl chain in this compound results in a high logP value (~5.8 estimated), surpassing analogs like BZP (logP ~2.1) and 1-(5-chloro-2-methoxyphenyl)piperazine (logP ~3.5). This property may limit aqueous solubility but enhance lipid membrane interaction.
  • Hydrogen Bonding: Unlike aryl-substituted derivatives (e.g., 1-(2-methoxyphenyl)piperazine), this compound lacks hydrogen bond donors, reducing polar interactions .

Biological Activity

1-Undecylpiperazine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique piperazine ring structure with an undecyl side chain. This configuration is significant as it influences the compound's interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It has been shown to interact with various receptors, modulating signaling pathways that are crucial for cellular communication.
  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, impacting overall cellular metabolism.
  • Cell Cycle Modulation : Studies indicate that it may induce cell cycle arrest in certain cancer cell lines, promoting apoptosis.

Biological Effects

This compound exhibits a range of biological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, including fungi and bacteria.
  • Cytotoxicity : Research indicates that it can induce cytotoxic effects in cancer cells, suggesting potential use in oncology.

Antifungal Activity

A study investigated the antifungal properties of this compound against Candida species. The results demonstrated significant inhibition of fungal growth, indicating its potential as a therapeutic agent against fungal infections .

Cytotoxic Effects

In vitro studies have shown that this compound induces apoptosis in HeLa and A549 cell lines. The compound was found to cause cell cycle arrest at the S-phase and G2/M-phase, leading to increased rates of programmed cell death .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits growth of Candida
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionAffects metabolic pathways

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Antifungal Case Study : In a laboratory setting, this compound was tested against clinical isolates of Candida. The compound showed a minimum inhibitory concentration (MIC) that was lower than standard antifungal agents, suggesting its potential role in treating resistant strains .
  • Cancer Research Case Study : A study focused on the cytotoxic effects of this compound on breast cancer cell lines revealed significant reductions in cell viability when treated with varying concentrations of the compound. The findings support further investigation into its use as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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